3-(P-Tolyloxy)propan-1-amine hydrochloride
Description
3-(p-Tolyloxy)propan-1-amine hydrochloride is a secondary amine hydrochloride salt featuring a propane backbone with a p-tolyloxy (4-methylphenoxy) group at the third carbon and an amine group at the first carbon.
Properties
IUPAC Name |
3-(4-methylphenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-9-3-5-10(6-4-9)12-8-2-7-11;/h3-6H,2,7-8,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWMJMQEELPTPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of p-Cresol with Propanone Derivatives
The foundational step in synthesizing this compound involves forming the ether bond between p-cresol and a propanone backbone. A widely cited method involves reacting p-cresol with α-chloroacetone in the presence of potassium iodide (KI) and anhydrous potassium carbonate (K₂CO₃) in acetone at 60°C for 3 hours. This yields 1-(p-tolyloxy)propan-2-one, a critical intermediate, with a reported yield of 87.9%. The reaction mechanism proceeds via nucleophilic aromatic substitution (NAS), where the phenoxide ion attacks the electrophilic carbon of α-chloroacetone.
Key Reaction Parameters :
Conversion of Ketone to Primary Amine
The ketone intermediate, 1-(p-tolyloxy)propan-2-one, is subsequently converted to the primary amine via oxime formation and reduction. Treatment with hydroxylamine hydrochloride in ethanol under basic conditions (NaOH) generates the oxime derivative. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel then reduces the oxime to 3-(p-tolyloxy)propan-1-amine. This two-step process achieves an overall yield of 68–72%, with residual solvents (e.g., ethanol) removed via vacuum distillation.
Demethylation of N-Methyl Precursors
An alternative route involves the demethylation of N-methyl-3-(p-tolyloxy)-3-phenylpropan-1-amine, a structurally related compound. As disclosed in patent literature, this method employs phenyl chloroformate and triethylamine to cleave the methyl group, followed by crystallization with oxalic acid to isolate the primary amine oxalate salt. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. This approach avoids the need for high-pressure hydrogenation but introduces challenges in controlling byproducts such as N-methyl-3-hydroxy-3-phenylpropylamine (≤0.15%).
Reaction Optimization and Industrial Adaptation
Solvent Systems and Temperature Profiles
Industrial-scale production prioritizes solvents with high boiling points and low toxicity. For example, 1,3-dimethyl-2-imidazolidinone (DMI) and N-methyl-2-pyrrolidone (NMP) are employed in etherification steps at temperatures up to 145°C, reducing reaction times from 20 hours to 8–10 hours. However, these solvents necessitate vacuum distillation for recovery, increasing operational costs. By contrast, academic protocols favor acetone or ethanol for smaller-scale syntheses due to ease of removal and lower environmental impact.
Catalytic Efficiency and Byproduct Mitigation
The use of KI in catalytic amounts (0.1 equiv) significantly improves reaction rates by facilitating the generation of the phenoxide ion. Impurity profiling reveals that p-cresol contamination in starting materials leads to para-substituted byproducts (e.g., N-methyl-3-(p-tolyloxy)propan-1-amine hydrochloride), which are minimized to <0.5% through recrystallization from ethyl acetate and dichloromethane.
Industrial Production and Quality Control
Large-Scale Synthesis Protocols
Industrial manufacturers adopt a hybrid approach combining etherification, oxime reduction, and salt formation. A representative protocol includes:
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Etherification : p-Cresol, α-chloroacetone, K₂CO₃, and KI in refluxing acetone (yield: 85–90%).
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Oxime Formation : Hydroxylamine hydrochloride and NaOH in ethanol (yield: 95%).
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Reduction : H₂ gas (50 psi) over Pd/C in methanol (yield: 75%).
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Salt Formation : Treatment with HCl gas in diethyl ether (yield: 98%).
Analytical Validation
Quality control measures include:
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HPLC : Quantifies residual solvents (e.g., acetone <100 ppm) and detects positional isomers (e.g., o-tolyloxy analogs).
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NMR Spectroscopy : Confirms the absence of N-methyl impurities (δ 2.30 ppm for CH₃ groups).
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X-ray Diffraction (XRD) : Verifies crystalline form and polymorphic purity.
Comparative Analysis of Methodologies
Impurity Profiling and Regulatory Considerations
Common impurities include:
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N-Methyl-3-(p-tolyloxy)propan-1-amine Hydrochloride : Arises from incomplete demethylation (≤0.2%).
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3-Hydroxy-3-phenylpropylamine : Residual intermediate from etherification (≤0.1%).
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Para-Substituted Isomers : Result from p-cresol oxidation (≤0.05%).
Regulatory guidelines (USP, EP) mandate impurity levels below 0.15%, achievable via recrystallization from ethyl acetate/hexane mixtures .
Chemical Reactions Analysis
3-(P-Tolyloxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the amine or tolyloxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(P-Tolyloxy)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate the interactions of amine-containing molecules with biological targets.
Medicine: It may serve as a precursor or active ingredient in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(P-Tolyloxy)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity or function. The tolyloxy group may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
3-(P-Tolyloxy)propan-1-amine hydrochloride, also known as N-methyl-3-(p-tolyloxy)propan-1-amine hydrochloride, is a compound related to atomoxetine, a selective norepinephrine reuptake inhibitor (NRI) used primarily in the treatment of attention-deficit hyperactivity disorder (ADHD). This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H17ClN2O. Its structure features a propanamine backbone with a p-tolyloxy group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 206.26 g/mol |
| Chemical Structure | Chemical Structure |
| CAS Number | 873310-31-7 |
The primary mechanism of action for this compound is through its inhibition of norepinephrine reuptake. This action enhances norepinephrine levels in the synaptic cleft, which can improve attention and focus in individuals with ADHD. Additionally, studies suggest that its structural similarity to other NRIs may allow it to interact with various neurotransmitter receptors, potentially leading to diverse pharmacological effects.
Biological Activity
Research indicates that compounds in the same class as this compound exhibit several biological activities:
- Antimicrobial Activity : Some studies have shown that related Mannich bases demonstrate antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
- Cytotoxic Effects : The compound has been evaluated for cytotoxicity against cancer cell lines, indicating possible anticancer properties. For instance, studies on similar compounds have shown effectiveness in inhibiting the growth of androgen-independent prostate cancer cells .
- Anti-inflammatory Properties : Related compounds have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Anticancer Activity : A study assessing various Mannich bases found that some derivatives showed significant cytotoxicity against human prostate cancer cells (PC-3), suggesting that modifications to the p-tolyloxy group could enhance this activity .
- Neuroprotective Effects : Research on D3 dopamine receptor agonists has highlighted the neuroprotective potential of compounds with similar structures, indicating that this compound might offer protective benefits in neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(p-Tolyloxy)propan-1-amine hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer :
- Step 1 : Start with 3-chloropropyl-p-tolyl ether as a precursor. React with aqueous ammonia under controlled pH (7–8) to avoid side reactions like over-alkylation.
- Step 2 : Use reductive amination (e.g., sodium cyanoborohydride in methanol) to stabilize the amine intermediate.
- Step 3 : Form the hydrochloride salt by treating the free base with HCl gas in anhydrous diethyl ether.
- Optimization : Monitor temperature (25–30°C) and solvent polarity (methanol/water mixtures improve solubility). Catalysts like molecular sieves can enhance amine formation efficiency .
- Yield Analysis : Compare yields via HPLC or NMR quantification. Typical yields range from 60–75%, with impurities arising from incomplete reduction or ether cleavage.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Analyze -NMR for aromatic protons (δ 6.8–7.2 ppm, p-tolyl group) and amine protons (δ 1.5–2.5 ppm, broad after DO exchange).
- FT-IR : Confirm N–H stretching (3200–3400 cm) and C–O–C ether linkage (1250 cm).
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 196.1 (free base) and m/z 232.6 (HCl salt).
- Elemental Analysis : Match calculated (CHClNO) vs. experimental C, H, N percentages (±0.3% tolerance) .
Q. What solvents and conditions are ideal for maintaining the stability of this compound in biological assays?
- Methodological Answer :
- Solubility : Highly soluble in water (>50 mg/mL) due to the hydrochloride salt. For hydrophobic media (e.g., cell membranes), use DMSO (≤1% v/v) to avoid cytotoxicity.
- Storage : Store at −20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles to prevent amine degradation.
- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro studies. Adjust pH with NaOH if precipitation occurs .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of this compound be elucidated, and what intermediates are critical?
- Methodological Answer :
- Mechanistic Probes :
- Kinetic Isotope Effects : Replace HO with DO to track proton transfer steps in amination.
- Trapping Intermediates : Use TEMPO to detect radical species or Boc-anhydride to stabilize amine intermediates.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy barriers for ether-amine bond formation. Key intermediates include a zwitterionic transition state during HCl salt formation .
Q. What strategies resolve contradictions in bioactivity data for this compound across different cell lines?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify off-target effects. Use SYPRO Ruby staining to rule out protein aggregation.
- Cell-Specific Factors :
- Check CYP450 enzyme expression (e.g., CYP3A4) in cell lines, which may metabolize the compound differently.
- Measure amine transporter activity (e.g., SLC6A2) via qPCR; low transporter levels can reduce intracellular accumulation.
- Control Experiments : Include omission controls (no compound) and positive controls (e.g., known norepinephrine reuptake inhibitors) to validate assay conditions .
Q. How can researchers design structure-activity relationship (SAR) studies to improve the selectivity of 3-(p-Tolyloxy)propan-1-amine derivatives?
- Methodological Answer :
- Modification Sites :
- Phenoxy Group : Introduce electron-withdrawing groups (e.g., –NO) to enhance π-π stacking with target receptors.
- Amine Backbone : Replace the primary amine with secondary amines (e.g., N-methyl) to reduce off-target binding.
- Assay Design :
- Screen derivatives against HEK-293 cells transfected with human adrenergic receptors (αA, αB).
- Use patch-clamp electrophysiology to measure ion channel modulation.
- Data Analysis : Apply QSAR models (e.g., CoMFA) to correlate substituent effects with IC values .
Data Contradiction Analysis
Q. Why might NMR spectra of this compound show unexpected peaks, and how can this be troubleshooted?
- Methodological Answer :
- Common Artifacts :
- Residual Solvents : Check for acetone (δ 2.1 ppm) or DMSO (δ 2.5 ppm) peaks. Re-purify via recrystallization (ethanol/ether).
- Degradation Products : Amine oxidation may produce nitriles (δ 2.3–2.7 ppm). Add antioxidant (0.1% BHT) during synthesis.
- Advanced Techniques : Use -NMR DEPT to distinguish CH (p-tolyl) from CH (propylamine) groups. Compare with PubChem reference data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
